(S)-1-Cbz-amino-butyl-3-amine hydrochloride
Overview
Description
(S)-1-Cbz-amino-butyl-3-amine hydrochloride is a chemical compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group of butylamine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Scientific Research Applications
(S)-1-Cbz-amino-butyl-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-amino-butyl-3-amine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of butylamine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Amine Hydrochloride: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Cbz group can be replaced by other functional groups.
Reduction Reactions: The Cbz group can be removed through catalytic hydrogenation, yielding the free amine.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate or sodium hypochlorite.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the reagent used.
Reduction Reactions: Free amine (butylamine).
Oxidation Reactions: Imines or amides.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-amino-butyl-3-amine hydrochloride: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-1-Fmoc-amino-butyl-3-amine hydrochloride: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
(S)-1-Ac-amino-butyl-3-amine hydrochloride: Features an acetyl (Ac) protecting group.
Uniqueness
(S)-1-Cbz-amino-butyl-3-amine hydrochloride is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Properties
IUPAC Name |
benzyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPLVWNFAKVRX-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-74-7 | |
Record name | Carbamic acid, N-[(3S)-3-aminobutyl]-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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